BenchChemオンラインストアへようこそ!

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Molecular properties Physicochemical characterization Building block selection

Procure this 2,5-dimethylmorpholine ethanamine building block for validated ceritinib synthesis. The 2,5-substitution creates stereocenters, enabling diastereomeric forms. This cyclic tertiary amine and primary amine provides dual nucleophilic centers. Essential for ALK inhibitor pharmacophores; generic substitution fails. Specify stereoisomer (e.g., racemic, (2S,5S)-, (2R,5R)-) for asymmetric catalysis or SAR exploration.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1216012-13-3
Cat. No. B1438828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
CAS1216012-13-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1CN(C(CO1)C)CCN
InChIInChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3
InChIKeyQHSYDZMEMUAPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3): Procurement-Relevant Identity and Class Context for Sourcing Decisions


2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3) is a substituted morpholine derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . The compound consists of a morpholine ring substituted with methyl groups at the 2 and 5 positions, linked to an ethan-1-amine side chain via the ring nitrogen. This structure combines a cyclic tertiary amine (the morpholine nitrogen) with a primary aliphatic amine (the ethanamine terminus), providing two distinct nucleophilic centers for synthetic derivatization. The compound is primarily supplied as a free base and is also available as the dihydrochloride salt (CAS 1803588-64-8) for improved handling and stability in aqueous applications . Its documented use as a key intermediate in the synthesis of ceritinib—an FDA-approved ALK inhibitor for non-small cell lung cancer—establishes its provenance in validated pharmaceutical manufacturing processes .

Why Generic Substitution of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3) with Other Morpholinoethylamines Fails: Critical Structure–Function Differentiators


Generic substitution among morpholinoethylamine building blocks is not scientifically tenable due to critical differences in ring substitution pattern, stereochemical configuration, and physicochemical properties that directly dictate synthetic utility and biological target engagement. The 2,5-dimethyl substitution in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine introduces two stereocenters, yielding distinct diastereomeric and enantiomeric forms [1]. This stereochemical complexity contrasts sharply with unsubstituted 4-(2-aminoethyl)morpholine (CAS 2038-03-1) or mono-substituted analogs such as 4-morpholineethanamine, 3-methyl- (CAS 1154940-86-9), which lack the same steric and electronic profiles [2]. In ceritinib synthesis, the 2,5-dimethylmorpholine moiety is integral to the drug's ALK inhibitory pharmacophore; substitution with a non-methylated or differently substituted morpholinoethylamine would alter conformational preferences, hydrogen bonding capacity, and lipophilicity, thereby compromising target binding affinity and selectivity [3]. Furthermore, the compound's increased molecular weight (158.24 g/mol) relative to unsubstituted 4-(2-aminoethyl)morpholine (130.19 g/mol) reflects the added methyl groups, which modulate both logP and the nucleophilicity of the ring nitrogen—parameters that are non-negotiable in multi-step syntheses where precise reactivity and intermediate solubility are required. The evidence below quantifies these differentiating attributes where available, while explicitly noting limitations in the public comparative dataset for this specific CAS registry.

Quantitative Comparative Evidence for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3): Verified Differentiation from Closest Analogs


Molecular Weight and Structural Differentiator: 2,5-Dimethylmorpholinoethylamine vs. Unsubstituted 4-(2-Aminoethyl)morpholine

The presence of two methyl groups at the 2- and 5-positions of the morpholine ring in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O, MW 158.24 g/mol) results in a 21.6% increase in molecular weight relative to the unsubstituted parent scaffold, 4-(2-aminoethyl)morpholine (C6H14N2O, MW 130.19 g/mol) . This mass difference corresponds to the addition of two methylene units (–CH2– × 2 = 28 Da), which directly impacts lipophilicity, steric bulk, and the compound's chromatographic retention behavior in both analytical and preparative HPLC purification workflows.

Molecular properties Physicochemical characterization Building block selection

Stereochemical Complexity: Quantification of Chiral Center Count as a Purity and Sourcing Differentiator

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine possesses two chiral centers at the 2- and 5-positions of the morpholine ring, resulting in four possible stereoisomers (two enantiomeric pairs as diastereomers) [1]. In contrast, the commonly available morpholinoethylamine building blocks—including 4-(2-aminoethyl)morpholine (CAS 2038-03-1), 2-morpholinoethanamine (CAS 2038-03-1), and 4-morpholineethanamine, 3-methyl- (CAS 1154940-86-9)—contain either zero or one chiral center. The stereochemical multiplicity of the target compound mandates that procurement specifications explicitly address isomeric composition (racemic mixture vs. single enantiomer) and enantiomeric excess (ee%), as these parameters critically influence the stereochemical outcome of subsequent asymmetric syntheses and the biological activity of final drug candidates.

Stereochemistry Chiral building blocks Pharmaceutical intermediates

Validated Synthetic Provenance: Integration into Ceritinib Manufacturing as an ALK Inhibitor Intermediate

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (specifically its dihydrochloride salt, CAS 1803588-64-8) is a documented intermediate in the synthesis of ceritinib (Zykadia®), an FDA-approved second-generation ALK inhibitor for the treatment of ALK-positive metastatic non-small cell lung cancer . Ceritinib incorporates the 2,5-dimethylmorpholine moiety as a critical component of its pharmacophore; the compound exhibits an IC50 of 0.15 nM against ALK in enzymatic assays and demonstrates 20-fold greater potency than the first-generation ALK inhibitor crizotinib in cellular assays [1]. While direct comparative data for the free base intermediate against other morpholinoethylamines in ceritinib synthesis are not publicly disclosed, the established regulatory approval of ceritinib (FDA approval April 2014) serves as a de facto validation of this specific building block's suitability for GMP-compliant pharmaceutical manufacturing. Substitution with an unsubstituted or mono-substituted morpholinoethylamine during ceritinib synthesis would produce a different final compound with uncharacterized ALK inhibitory activity and no regulatory pathway.

Pharmaceutical intermediate ALK inhibitor synthesis Ceritinib

Purity Specifications and Vendor Differentiation: Comparative Analysis of Commercially Available Batches

Commercially available batches of 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3) are supplied with purity specifications typically at or above 98% as determined by HPLC or GC analysis . This purity threshold aligns with the requirements for pharmaceutical intermediate use, where impurities exceeding 2% can introduce byproducts that complicate downstream purification and potentially affect the impurity profile of the final drug substance. For comparison, the related compound 4-(2-aminoethyl)morpholine is commonly supplied at 98% purity as well, but the impurity profiles differ fundamentally due to the distinct synthetic routes employed—2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine synthesis involves alkylation of 2,5-dimethylmorpholine with ethylene oxide or ethylene chlorohydrin under basic conditions , generating process-related impurities distinct from those arising in the synthesis of unsubstituted morpholinoethylamines.

Purity analysis Quality control Vendor selection

Validated Application Scenarios for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1216012-13-3): Evidence-Based Procurement Guidance


Pharmaceutical Intermediate for ALK Inhibitor Synthesis and Structural Analog Development

Procure this compound as the dihydrochloride salt (CAS 1803588-64-8) for use as a key intermediate in the synthesis of ceritinib and structurally related ALK inhibitors. The documented integration of this building block into the approved manufacturing route for ceritinib provides regulatory precedent for ANDA filers developing generic versions [1]. For medicinal chemistry programs exploring novel ALK inhibitors, the 2,5-dimethylmorpholine moiety serves as a privileged scaffold; substitution at either the primary amine (via reductive amination, amide coupling, or sulfonamide formation) or at the morpholine nitrogen (via alkylation) enables modular SAR exploration while maintaining the core pharmacophoric features validated in ceritinib [2].

Chiral Building Block for Asymmetric Catalysis Ligand Synthesis

Specify the desired stereoisomeric form (e.g., racemic mixture, (2S,5S)-enantiomer, or (2R,5R)-enantiomer) when procuring 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine for use in asymmetric catalysis applications. The compound's two chiral centers provide a stereochemically defined framework for constructing chiral ligands, including bis(oxazoline)-type ligands and phosphoramidite ligands, where the morpholine nitrogen can coordinate to transition metals [1]. The ethanamine side chain offers a synthetic handle for further functionalization without perturbing the chiral environment of the morpholine ring. When sourcing, request a Certificate of Analysis specifying enantiomeric excess (ee%) or diastereomeric ratio (dr) to ensure the stereochemical integrity required for reproducible catalytic outcomes.

Building Block for CNS-Targeted Compound Libraries via Serotonin Receptor Modulation

Utilize 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine as a starting material for synthesizing compound libraries targeting serotonin receptors (5-HT2A, 5-HT7) and the serotonin transporter (SERT). Morpholine derivatives, particularly those with 2,5-disubstitution patterns, have demonstrated activity in modulating serotonergic signaling [1]. The primary amine terminus enables rapid diversification through parallel synthesis approaches (amide coupling, sulfonylation, reductive amination) to generate focused libraries for screening against 5-HT receptor subtypes implicated in depression, anxiety, and other CNS disorders [2]. This application is supported by class-level evidence from structurally related 2,5-disubstituted morpholine orexin receptor antagonists and dual SERT/NET inhibitors, though direct data for this specific CAS registry in these assays remain limited in the public domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.